3-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime
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Overview
Description
3-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime is an organic compound that features a hydrazone functional group and methoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime typically involves the condensation of 4-methoxybenzaldehyde with a hydrazine derivative, followed by the formation of the oxime. The reaction conditions may include:
Solvent: Common solvents like ethanol or methanol.
Catalysts: Acidic or basic catalysts to facilitate the condensation reaction.
Temperature: Reactions are often carried out at elevated temperatures to increase the reaction rate.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing for yield and purity. This might involve:
Continuous flow reactors: To maintain consistent reaction conditions.
Purification techniques: Such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions could convert the hydrazone group to an amine.
Substitution: The methoxy groups may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Nucleophiles: For substitution reactions, common nucleophiles include halides or amines.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amines.
Scientific Research Applications
Chemistry
Synthesis of novel compounds: Used as intermediates in the synthesis of more complex molecules.
Biology and Medicine
Pharmacological studies: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Biochemical research: Used in studies of enzyme interactions and metabolic pathways.
Industry
Material science:
Agriculture: Possible use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The hydrazone and oxime groups could play key roles in these interactions.
Comparison with Similar Compounds
Similar Compounds
4-methoxybenzaldehyde: A precursor in the synthesis of the compound.
Hydrazones: A class of compounds with similar structures and reactivity.
Oximes: Compounds containing the oxime functional group, often studied for their chemical properties.
Properties
IUPAC Name |
(2E,3E)-3-methoxyimino-1-(4-methoxyphenyl)-2-[(4-methoxyphenyl)hydrazinylidene]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-23-15-8-4-13(5-9-15)18(22)17(12-19-25-3)21-20-14-6-10-16(24-2)11-7-14/h4-12,20H,1-3H3/b19-12+,21-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJPVCRGQGPPGE-YKTCLATHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(=NNC2=CC=C(C=C2)OC)C=NOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C(=N/NC2=CC=C(C=C2)OC)/C=N/OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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